(5-Bromo-2-{methyl[2-(pyridin-2-yl)ethyl]amino}pyridin-3-yl)methanol
Description
This compound features a pyridine ring substituted at position 5 with a bromine atom, at position 2 with a methyl[2-(pyridin-2-yl)ethyl]amino group, and at position 3 with a methanol group. While direct data on its synthesis or applications are absent in the provided evidence, structural analogs (e.g., bromopyridine derivatives) suggest its reactivity and physicochemical properties can be inferred from substituent effects .
Properties
IUPAC Name |
[5-bromo-2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3O/c1-18(7-5-13-4-2-3-6-16-13)14-11(10-19)8-12(15)9-17-14/h2-4,6,8-9,19H,5,7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVLXBZFQCPIII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=N1)C2=C(C=C(C=N2)Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptors and enzymes in the body.
Mode of Action
It is likely that the compound interacts with its targets through a series of chemical reactions, possibly involving the formation of covalent bonds or through intermolecular forces.
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to a range of downstream effects.
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound, determining how much of the compound reaches its target sites in the body.
Result of Action
Similar compounds have been known to induce a variety of effects at the molecular and cellular levels.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (5-Bromo-2-{methyl[2-(pyridin-2-yl)ethyl]amino}pyridin-3-yl)methanol. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets.
Biological Activity
The compound (5-Bromo-2-{methyl[2-(pyridin-2-yl)ethyl]amino}pyridin-3-yl)methanol is a member of the pyridine family, which has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 304.18 g/mol. The structural formula can be represented as follows:
This structure features a bromine atom at the 5-position of the pyridine ring, which is significant for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyridine derivatives, including the compound . Research indicates that similar compounds exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives with similar structures have shown IC50 values in the micromolar range against breast and prostate cancer cell lines, suggesting a promising avenue for further development .
Anti-inflammatory Effects
The anti-inflammatory properties of pyridine derivatives are well-documented. A comparative study demonstrated that compounds with similar functional groups effectively inhibited cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. The IC50 values for these compounds ranged from 0.04 μM to 42 μM, indicating potent anti-inflammatory activity . The presence of electron-donating groups such as methyl and bromine enhances this activity by stabilizing the transition state during enzyme inhibition.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyridine derivatives. Key findings include:
- Bromine Substitution : The introduction of bromine at the 5-position significantly increases binding affinity to target proteins.
- Alkyl Chain Influence : The methyl group attached to the ethylamine moiety contributes to enhanced lipophilicity, improving cellular uptake.
- Pyridine Ring Modifications : Variations in substituents on the pyridine rings can lead to differential biological responses, highlighting the need for systematic exploration of these modifications .
Case Studies
- Case Study on Anticancer Activity : A study involving a series of pyridine derivatives reported that compounds structurally similar to (5-Bromo-2-{methyl[2-(pyridin-2-yl)ethyl]amino}pyridin-3-yl)methanol exhibited significant cytotoxicity in vitro against MCF-7 breast cancer cells with IC50 values ranging from 1 to 10 μM .
- Case Study on Anti-inflammatory Effects : In a model of carrageenan-induced paw edema in rats, compounds with similar structures demonstrated effective reduction in inflammation compared to standard anti-inflammatory drugs like indomethacin, showcasing their potential therapeutic applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
(5-Bromo-2-chloropyridin-3-yl)methanol
- Structure: Bromo (C5), chloro (C2), methanol (C3).
- Key Differences: The chloro group at C2 is less bulky and electronically distinct from the methyl[2-(pyridin-2-yl)ethyl]amino group in the target compound. Chlorine’s electron-withdrawing nature may reduce nucleophilicity at C2 compared to the amino substituent, impacting reactivity in substitution reactions .
- Physicochemical Properties :
(5-Bromo-3-methoxypyridin-2-yl)methanol
- Structure: Bromo (C5), methoxy (C3), methanol (C2).
- The absence of a nitrogen-linked substituent reduces hydrogen-bonding capacity compared to the target compound .
- Commercial Availability : Priced at $400/g (1 g), highlighting its niche use in research .
2-{[(5-Bromo-3-methyl-2-pyridinyl)amino]methyl}phenol
- Structure: Bromo (C5), methyl (C3), aminomethylphenol (C2).
- Key Differences: The phenol group introduces acidity (pKa ~10) absent in the target compound. The methyl group at C3 may sterically hinder interactions compared to the pyridin-2-yl ethyl group .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
